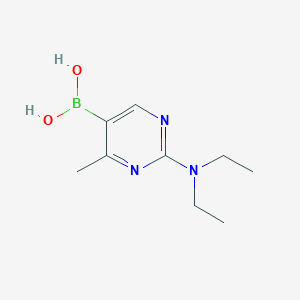
(2-(Diethylamino)-4-methylpyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Diethylamino)-4-methylpyrimidin-5-yl)boronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This compound features a boronic acid functional group attached to a pyrimidine ring, which is further substituted with a diethylamino group and a methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Diethylamino)-4-methylpyrimidin-5-yl)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or vinyl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, ensuring consistent quality and scalability.
化学反应分析
Types of Reactions
(2-(Diethylamino)-4-methylpyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
Chemistry
In organic synthesis, (2-(Diethylamino)-4-methylpyrimidin-5-yl)boronic acid is used as a building block for the construction of complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds .
Biology
The compound’s ability to interact with biological molecules makes it useful in the development of biosensors and diagnostic tools. Boronic acids can form reversible covalent bonds with diols, which are common in biological systems .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate or as a precursor for the synthesis of bioactive molecules. Its boronic acid group can inhibit certain enzymes, making it a potential therapeutic agent .
Industry
The compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance and durability .
作用机制
The mechanism of action of (2-(Diethylamino)-4-methylpyrimidin-5-yl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, leading to the formation of stable complexes. This interaction can modulate the activity of enzymes or other biological targets, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyrimidine ring.
(4-Methylphenyl)boronic acid: Similar to (2-(Diethylamino)-4-methylpyrimidin-5-yl)boronic acid but with a methyl-substituted phenyl group.
(2-Aminopyrimidin-5-yl)boronic acid: Similar pyrimidine structure but with an amino group instead of a diethylamino group.
Uniqueness
This compound is unique due to its combination of a diethylamino group and a boronic acid group on a pyrimidine ring. This structure provides distinct reactivity and interaction profiles, making it valuable for specific applications in synthesis, biology, and materials science .
属性
分子式 |
C9H16BN3O2 |
|---|---|
分子量 |
209.06 g/mol |
IUPAC 名称 |
[2-(diethylamino)-4-methylpyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H16BN3O2/c1-4-13(5-2)9-11-6-8(10(14)15)7(3)12-9/h6,14-15H,4-5H2,1-3H3 |
InChI 键 |
YYCCNIGBIFQKMN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1C)N(CC)CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14068389.png)
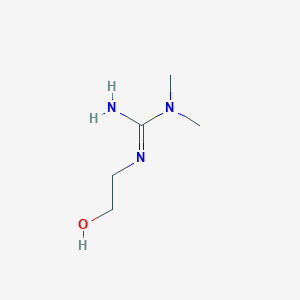


![2-Chloro-2H,4H-naphtho[2,3-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14068411.png)
![(7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14068417.png)
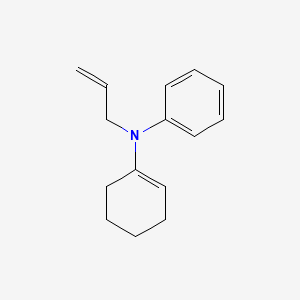
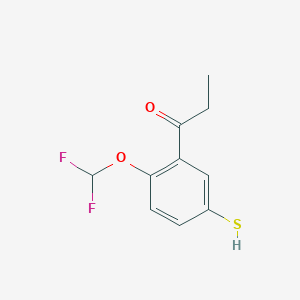
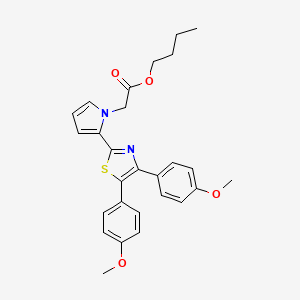
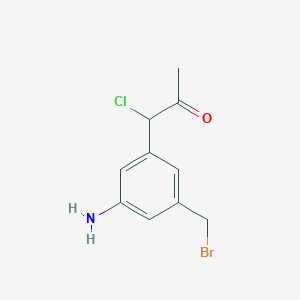


![2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile](/img/structure/B14068456.png)
![(1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B14068471.png)
